5'-DMTr-dC (Ac)-methylphosphonamidite

Oligonucleotide Synthesis Phosphonamidite Chemistry Solid-Phase Synthesis

Standard phosphoramidites yield oligonucleotides with charged backbones that degrade within 30 min in serum. This methylphosphonamidite monomer introduces uncharged, nuclease-resistant linkages (>6-fold enhanced stability, >3 h in serum-containing media) that enable passive cellular uptake without transfection reagents. Used for in vivo mRNA visualization and 3'-end-capping strategies that block exonuclease degradation. Compatible with standard DNA synthesizer platforms; Ac protecting group is cleaved during conventional ammonium hydroxide deprotection.

Molecular Formula C39H49N4O7P
Molecular Weight 716.8 g/mol
Cat. No. B13728271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-DMTr-dC (Ac)-methylphosphonamidite
Molecular FormulaC39H49N4O7P
Molecular Weight716.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C
InChIInChI=1S/C39H49N4O7P/c1-26(2)43(27(3)4)51(8)50-34-24-37(42-23-22-36(40-28(5)44)41-38(42)45)49-35(34)25-48-39(29-12-10-9-11-13-29,30-14-18-32(46-6)19-15-30)31-16-20-33(47-7)21-17-31/h9-23,26-27,34-35,37H,24-25H2,1-8H3,(H,40,41,44,45)/t34-,35+,37+,51?/m0/s1
InChIKeyMSIKKOYFNOZJGV-LWVNILPLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.25 g / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-DMTr-dC (Ac)-methylphosphonamidite Definition & Role


5'-DMTr-dC (Ac)-methylphosphonamidite is a specialized phosphonamidite monomer used in solid-phase oligonucleotide synthesis to introduce non-ionic methylphosphonate internucleotide linkages [1]. The compound features a 5'-O-dimethoxytrityl (DMTr) protecting group for controlled chain extension, an N-acetyl (Ac) protecting group on the cytidine exocyclic amine that is cleaved during standard ammonium hydroxide deprotection, and a methylphosphonamidite reactive moiety at the 3'-position [2]. This building block enables the incorporation of charge-neutral, nuclease-resistant methylphosphonate linkages into synthetic oligonucleotides using conventional DNA synthesizer platforms .

Why 5'-DMTr-dC (Ac)-methylphosphonamidite Is Essential


Standard deoxycytidine (dC) cyanoethyl phosphoramidites produce oligonucleotides with negatively charged phosphodiester backbones that are rapidly degraded by nucleases (complete degradation within 30 minutes in human serum at 37°C) and exhibit limited passive cellular uptake [1]. In contrast, 5'-DMTr-dC (Ac)-methylphosphonamidite introduces uncharged methylphosphonate linkages that confer profound nuclease resistance and enable distinct cellular entry mechanisms via endocytosis [2]. Substituting standard dC amidites for this specialized monomer would fundamentally alter the oligonucleotide's charge profile, biological stability, and pharmacokinetic behavior, rendering it unsuitable for antisense applications that require nuclease resistance or charge-neutral delivery .

Evidence: 5'-DMTr-dC (Ac)-methylphosphonamidite vs Analogs


Coupling Efficiency in Solid-Phase Synthesis

5'-DMTr-dC (Ac)-methylphosphonamidite achieves coupling efficiency exceeding 99% as measured by dimethoxytrityl (DMTr) cation release monitoring during solid-phase synthesis . This performance is comparable to standard cyanoethyl phosphoramidites, which also routinely achieve >99% coupling efficiency [1]. However, achieving this high efficiency with methylphosphonamidites requires extended coupling times of 6 minutes compared to 2 minutes for standard amidites [2].

Oligonucleotide Synthesis Phosphonamidite Chemistry Solid-Phase Synthesis

Nuclease Resistance of Methylphosphonate Oligos

Oligonucleotides containing methylphosphonate linkages synthesized using 5'-DMTr-dC (Ac)-methylphosphonamidite exhibit dramatically enhanced nuclease resistance compared to unmodified phosphodiester (D-oligo) counterparts. In human serum at 37°C, D-oligos undergo complete degradation within 30 minutes [1]. In contrast, methylphosphonate-modified oligonucleotides (MP-oligos) demonstrate stability comparable to phosphorothioate (S-oligo) analogs [2]. In cell culture medium containing heat-inactivated fetal calf serum, alternating methylphosphonate-phosphodiester (Alt-MP) oligos remain completely stable throughout a 3-hour experiment, while D-oligo degradation is evident within 10 minutes [3].

Antisense Therapeutics Nuclease Stability Oligonucleotide Modification

Cellular Uptake Mechanism

Methylphosphonate-modified oligonucleotides synthesized using 5'-DMTr-dC (Ac)-methylphosphonamidite enter cells via a distinct endocytotic pathway that differs fundamentally from the uptake mechanism of charged phosphodiester oligonucleotides [1]. Uptake of phosphodiester oligonucleotides can be completely blocked by competition with unlabeled phosphodiester oligos or by cytosol acidification [2]. In contrast, methylphosphonate oligonucleotide uptake is not blocked by excess unlabeled methylphosphonate or phosphodiester competitors, nor by ATP depletion [3]. The uptake process is highly temperature-dependent, with a major increase occurring between 15°C and 20°C, and the internalized material co-localizes with the endosomal/lysosomal marker fluorescein-dextran [4].

Cellular Delivery Endocytosis Antisense Oligonucleotide Uptake

Base Deprotection Advantage

The N-acetyl (Ac) protecting group on 5'-DMTr-dC (Ac)-methylphosphonamidite provides a critical advantage over alternative dC methylphosphonamidite monomers (e.g., those with benzoyl or isobutyryl protection) during the specialized deprotection required for methylphosphonate oligonucleotides [1]. Methylphosphonate linkages are base-labile and require deprotection with ethylenediamine in ethanol, which can cause unwanted modification at dC residues when standard protecting groups are used . The acetyl protecting group is removed with ammonium hydroxide during the initial cleavage step, prior to ethylenediamine treatment, thereby eliminating modification at dC sites [2].

Oligonucleotide Deprotection Base Protection Strategy Methylphosphonate Synthesis

Duplex Stability and Tm Effects

The incorporation of methylphosphonate linkages using 5'-DMTr-dC (Ac)-methylphosphonamidite produces sequence-dependent effects on duplex thermal stability compared to unmodified phosphodiester oligonucleotides [1]. In dA*19 (methylphosphonate) hybridized to dT19 (phosphodiester), Tm values are increased and the slope of Tm versus log[Na+] is reduced by approximately half relative to the unmodified duplex, indicating stabilization due to reduced charge repulsion [2]. Conversely, when the pyrimidine strand contains methylphosphonates (dA19 with dT*19), Tm values are reduced at most salt concentrations and the slope is less than one-tenth that of unmodified duplexes, due to steric and substituent effects offsetting charge stabilization [3].

Hybridization Thermodynamics Duplex Stability Methylphosphonate Oligonucleotides

Applications of 5'-DMTr-dC (Ac)-methylphosphonamidite


Antisense Therapeutics with Nuclease Resistance

Oligonucleotides containing methylphosphonate linkages synthesized using 5'-DMTr-dC (Ac)-methylphosphonamidite exhibit >6-fold enhanced stability in biological fluids compared to unmodified phosphodiester oligos, with >3-hour stability in serum-containing cell culture media versus <30-minute degradation for unmodified counterparts [6]. This makes them particularly suitable for antisense applications in cell culture and in vivo studies where prolonged exposure to nucleases is anticipated [7].

Live-Cell Imaging with Charge-Neutral Probes

Methylphosphonate-modified 12-mer fluorescent probes synthesized with 5'-DMTr-dC (Ac)-methylphosphonamidite have been successfully used for in vivo visualization of beta-actin mRNA in live cells [6]. The uncharged backbone and distinct endocytotic uptake mechanism [7] enable efficient intracellular delivery and sequence-specific target recognition without the need for transfection reagents [8].

Terminal Methylphosphonate Caps in Chimeric Oligos

5'-DMTr-dC (Ac)-methylphosphonamidite enables the synthesis of chimeric oligonucleotides where a single 3'-terminal methylphosphonate linkage provides sufficient protection against exonuclease degradation [6]. This 'end-capping' strategy has been shown to eliminate 3'-exonuclease degradation and prevent unwanted DNA primer extension in antisense applications [7], offering a cost-effective approach compared to fully modified sequences [8].

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